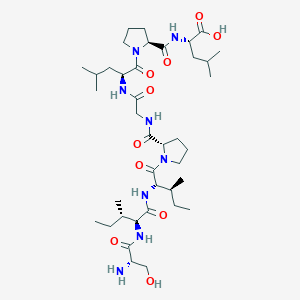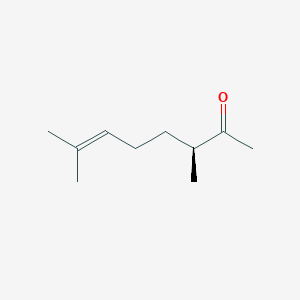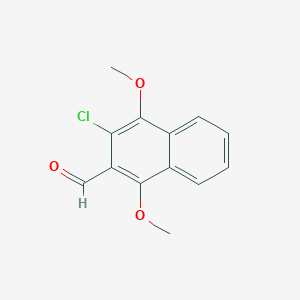
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- is an aromatic aldehyde compound with the molecular formula C13H11ClO3. It contains a naphthalene ring substituted with a carboxaldehyde group at the 2-position, a chlorine atom at the 3-position, and two methoxy groups at the 1- and 4-positions. This compound is known for its unique structural features, including multiple aromatic bonds, a six-membered ring, and an aldehyde functional group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are appropriately substituted with methoxy groups.
Formylation: The formylation of the naphthalene ring at the 2-position is commonly carried out using the Vilsmeier-Haack reaction, which involves the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 3-chloro-1,4-dimethoxy-.
Reduction: 2-Naphthalenemethanol, 3-chloro-1,4-dimethoxy-.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The methoxy groups and chlorine atom contribute to the compound’s overall reactivity and specificity.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxaldehyde, 1,4-dimethoxy-: Lacks the chlorine atom at the 3-position.
2-Naphthalenecarboxaldehyde, 3-chloro-: Lacks the methoxy groups at the 1- and 4-positions.
2-Naphthalenecarboxaldehyde, 3-methoxy-1,4-dimethoxy-: Substituted with a methoxy group instead of a chlorine atom at the 3-position.
Uniqueness
2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- is unique due to the presence of both chlorine and methoxy substituents, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
192809-80-6 |
|---|---|
分子式 |
C13H11ClO3 |
分子量 |
250.68 g/mol |
IUPAC名 |
3-chloro-1,4-dimethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H11ClO3/c1-16-12-8-5-3-4-6-9(8)13(17-2)11(14)10(12)7-15/h3-7H,1-2H3 |
InChIキー |
VEGCBBUDAUZOFE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C2=CC=CC=C21)OC)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


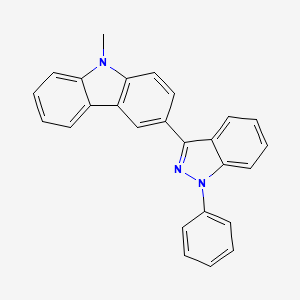
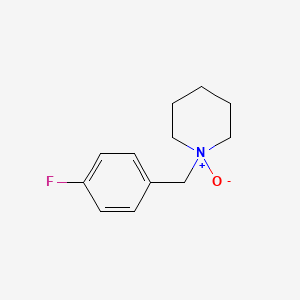
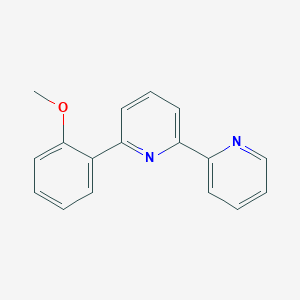

![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
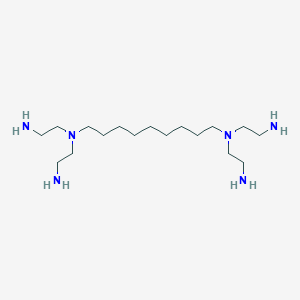
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)
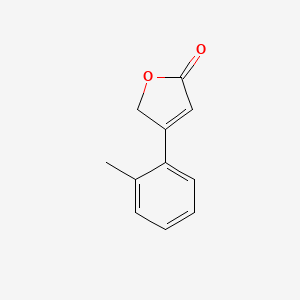
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
